7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid
Description
Properties
IUPAC Name |
(1-methylpyrrolo[2,3-b]pyridin-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-11-3-2-6-4-7(9(12)13)5-10-8(6)11/h2-5,12-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLXTFZIXQWPCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N=C1)N(C=C2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260536-49-9 | |
| Record name | {1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Metal-Hydrogen Exchange via Directed Ortho-Metallation: This approach uses directed ortho-metallation to introduce the boronic acid group.
Palladium-Catalyzed Cross-Coupling: This method employs palladium catalysts to couple halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This technique involves the use of iridium or rhodium catalysts to introduce the boronic acid group through C-H or C-F activation.
[4+2] Cycloadditions: This method involves cycloaddition reactions to form the desired boronic acid derivative.
Chemical Reactions Analysis
7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Substitution Reactions: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and other bioactive compounds.
Mechanism of Action
The mechanism of action of 7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. In the context of Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table highlights critical distinctions between 7-methylpyrrolo[2,3-b]pyridine-3-boronic acid and analogous compounds:
Stability and Reactivity
- The methyl group at position 7 may improve solubility in organic solvents compared to polar substituents (e.g., carboxylates).
- Sulfonyl-protected analogs (e.g., 943324-08-1) exhibit enhanced stability under basic conditions but require additional steps for deprotection .
Biological Activity
7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid is a compound of interest due to its unique structural features and potential biological activities. Boronic acids, including this compound, have garnered attention for their roles in medicinal chemistry, particularly in the development of enzyme inhibitors and therapeutic agents. This article provides a comprehensive overview of the biological activity of 7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid, supported by research findings, case studies, and data tables.
- Molecular Formula : C10H10BNO2
- Molecular Weight : 189.00 g/mol
- CAS Number : 1260536-49-9
7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid primarily functions through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial in its interactions with biological molecules such as enzymes and receptors. The boronic acid moiety allows for the inhibition of various enzymes by mimicking the natural substrates.
Enzyme Inhibition
Research indicates that boronic acids can act as potent inhibitors for several classes of enzymes, including proteases and kinases. The specific biological activity of 7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid has been explored in various studies:
- Protease Inhibition : Studies have shown that this compound can effectively inhibit serine proteases, which are critical in many physiological processes including blood coagulation and immune response.
- Kinase Inhibition : The compound has demonstrated potential as a kinase inhibitor, which may have implications in cancer therapy by disrupting signaling pathways that promote tumor growth.
Anticancer Activity
The anticancer properties of boronic acids are well-documented. 7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid has been investigated for its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways.
Case Studies
Several case studies highlight the efficacy of 7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid in biological applications:
-
In Vitro Studies : In cultured cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to controls. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 5.4 Kinase inhibition A549 (Lung) 6.8 Apoptosis induction - Animal Models : In vivo studies using murine models demonstrated that administration of 7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid led to tumor regression in xenograft models, suggesting its potential as an anticancer agent.
Research Findings
Recent literature reviews emphasize the growing interest in boronic acid derivatives for drug development:
- Boronic Acids as Therapeutics : A review highlighted the versatility of boronic acids in medicinal chemistry, noting their role as enzyme inhibitors and their therapeutic potential against various diseases .
- Novel Synthesis Techniques : Advances in synthetic methodologies have improved the accessibility of boronic acids like 7-Methylpyrrolo[2,3-b]pyridine-3-boronic acid for research and clinical applications .
Q & A
Basic Research Questions
Q. How can I optimize Suzuki-Miyaura cross-coupling reactions using 7-methylpyrrolo[2,3-b]pyridine-3-boronic acid?
- Methodological Answer : Use Pd catalysts (e.g., Pd(OAc)₂ or Pd(PPh₃)₄), bases (Na₂CO₃ or Cs₂CO₃), and a solvent system of MeCN/water or dioxane/water at 100–105°C. Monitor reaction progress via LCMS to adjust stoichiometry (1.5–2.0 equiv. boronic acid) and catalyst loading (2–5 mol%) .
- Key Data : Reported yields for similar pyrrolo[2,3-b]pyridine derivatives range from 22% to 60%, depending on substituent compatibility .
Q. What analytical techniques are critical for characterizing 7-methylpyrrolo[2,3-b]pyridine-3-boronic acid?
- Methodological Answer :
- NMR : Confirm regiochemistry via ¹H-NMR (e.g., methyl group at C7: δ 2.5–3.0 ppm; pyridine protons: δ 7.5–8.5 ppm).
- LCMS : Monitor purity and detect boronic acid hydrolysis byproducts (e.g., deboronated intermediates).
- Elemental Analysis : Validate boron content (theoretical ~5.8% for C₉H₁₁BN₂O₂) .
Q. How should I handle and store this compound to prevent degradation?
- Methodological Answer : Store in airtight, light-protected containers under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to moisture or acidic/basic conditions to suppress boronic acid dimerization or oxidation. Pre-purify via silica gel chromatography (eluent: EtOAc/hexane) before use .
Advanced Research Questions
Q. How do substituents at C5 and C7 influence the reactivity of pyrrolo[2,3-b]pyridine-3-boronic acids in medicinal chemistry?
- Methodological Answer :
- C7 Methyl Group : Enhances steric hindrance, reducing off-target coupling in cross-coupling reactions.
- C5 Modifications : Electron-withdrawing groups (e.g., halogens) increase electrophilicity, improving coupling efficiency with aryl halides.
- Case Study : 3,5-Disubstituted analogs show improved kinase inhibition (IC₅₀ < 100 nM) compared to monosubstituted derivatives .
Q. What strategies resolve contradictions in reaction yields for similar boronic acids under identical conditions?
- Methodological Answer :
- Parameter Screening : Vary Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂), solvent polarity (THF vs. dioxane), and base strength (K₂CO₃ vs. Cs₂CO₃).
- Byproduct Analysis : Use ¹¹B-NMR to detect boroxine formation (δ 28–32 ppm), which reduces active boronic acid availability .
- Example : In Scheme 3 (), switching from Na₂CO₃ to Cs₂CO₃ increased yield from 35% to 60% for a trifluoroborate analog .
Q. How can I functionalize the pyrrolo[2,3-b]pyridine core beyond cross-coupling?
- Methodological Answer :
- Alkyne Coupling : Use Sonogashira conditions (Pd(PPh₃)₂Cl₂, CuI, Et₃N/THF) to introduce alkynyl groups at C3 (e.g., 3-alkynyl derivatives in Scheme 4, ).
- N-Methylation : Treat with NaH/MeI in THF at 0°C to modify the pyrrole nitrogen (see Scheme 5, ) .
Q. What computational methods predict the regioselectivity of electrophilic substitutions on this scaffold?
- Methodological Answer :
- DFT Calculations : Model HOMO/LUMO distributions to identify reactive sites (e.g., C5 for electrophilic attack due to higher electron density).
- Molecular Dynamics : Simulate steric effects of the C7 methyl group on catalyst approach in cross-coupling .
Troubleshooting & Contradiction Analysis
Q. Why does my compound exhibit poor solubility in aqueous/organic solvent mixtures?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for reactions and switch to THF/MeOH for crystallization.
- Derivatization : Convert the boronic acid to a more soluble trifluoroborate salt (KF, acetone) temporarily .
Q. How do I address discrepancies in reported biological activity for analogs with minor structural variations?
- Methodological Answer :
- SAR Profiling : Test analogs in a panel of assays (e.g., kinase inhibition, cellular uptake) to isolate structural determinants.
- Metabolite Screening : Use LC-HRMS to identify in situ hydrolysis products (e.g., deboronated species) that may skew activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
